GPR35 agonist 2 -

GPR35 agonist 2

Catalog Number: EVT-10986972
CAS Number:
Molecular Formula: C17H11FN2O3S
Molecular Weight: 342.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GPR35 was initially identified in 1998 and is located on chromosome 2q37.3 in humans. It produces two splice variants: GPR35a and GPR35b, with GPR35b being particularly noted for its expression in gastric cancer tissues. The classification of GPR35 agonists includes various synthetic compounds derived from structure-activity relationship studies aimed at enhancing their efficacy and selectivity for the receptor .

Synthesis Analysis

Methods and Technical Details

The synthesis of GPR35 Agonist 2 typically involves a multi-step chemical process. One common method includes the use of a two-step synthesis approach that incorporates key functional groups known to enhance agonistic activity. For example, research has shown that introducing halogen substituents or lipophilic residues can significantly improve the potency of these compounds. Specific examples include the synthesis of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives, which have demonstrated significant agonist activity at GPR35 .

Molecular Structure Analysis

Structure and Data

GPR35 Agonist 2's molecular structure features a unique arrangement of functional groups that contribute to its binding affinity and agonistic properties. The compound typically contains a tetrazole moiety, which has been linked to enhanced activity through structure-activity relationship studies. The precise molecular formula and weight may vary depending on the specific derivative synthesized, but they generally adhere to the structural characteristics necessary for GPR35 activation.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing GPR35 Agonist 2 often include nucleophilic substitutions and coupling reactions that form the core structure of the compound. For instance, reactions involving bromination or methoxylation at specific positions have been shown to yield higher potency agonists. Additionally, the incorporation of acidic groups or aromatic systems at strategic locations within the molecule can facilitate stronger interactions with the GPR35 receptor .

Mechanism of Action

Process and Data

GPR35 Agonist 2 activates the GPR35 receptor through a mechanism involving β-arrestin recruitment and subsequent signaling cascades. Upon binding to GPR35, the agonist induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways such as those mediated by guanine nucleotide exchange factors. This activation is often measured using assays that detect β-arrestin translocation or changes in gene expression linked to receptor activation .

Physical and Chemical Properties Analysis

Physical Properties

GPR35 Agonist 2 is typically characterized by its solubility in organic solvents and varying degrees of stability under physiological conditions. The melting point, boiling point, and solubility metrics are crucial for understanding its handling during synthesis and application.

Chemical Properties

The chemical properties include reactivity with various functional groups, stability under different pH conditions, and interaction with biological membranes. These properties are essential for determining the compound's bioavailability and pharmacokinetics when used in scientific applications .

Applications

Scientific Uses

GPR35 Agonist 2 has potential applications in pharmacological research aimed at elucidating the role of GPR35 in various diseases. It serves as a tool compound for studying receptor signaling pathways and may lead to therapeutic developments targeting conditions influenced by GPR35 activity. Furthermore, ongoing research into its structure-activity relationships continues to inform drug design efforts aimed at developing more selective and potent GPR35 modulators .

GPR35 Target Biology and Pathophysiological Relevance

G Protein-Coupled Receptor 35 Biology

G Protein-Coupled Receptor 35 (GPR35) is a class A orphan G protein-coupled receptor first identified in 1998. It exists as two primary isoforms: the canonical 309-amino-acid GPR35a and a longer variant (GPR35b) with a 31-amino-acid N-terminal extension. GPR35b demonstrates reduced agonist response efficacy compared to GPR35a, potentially due to its enhanced β-arrestin interaction and constrained G protein activation [1] [7]. The receptor exhibits a distinct expression profile, with high abundance in the gastrointestinal tract (particularly intestinal epithelial cells, enteroendocrine cells, and myenteric neurons), immune cells (monocytes, neutrophils, dendritic cells, invariant natural killer T cells, and macrophages), liver, and spleen. Lower expression levels occur in adipose tissue, kidney, and the central nervous system [1] [6] [7]. Single-nucleotide polymorphisms (SNPs) within the GPR35 gene locus (e.g., rs4676410, rs3749171) are genetically linked to inflammatory bowel disease, primary sclerosing cholangitis, type 2 diabetes, and coronary artery disease, underscoring its clinical relevance [1] [6] [7].

GPR35 signals predominantly through Gαᵢ/o and Gα₁₂/₁₃ proteins. Activation triggers complex downstream pathways:

  • Gαᵢ/o coupling: Inhibits adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels and suppressing mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling. This pathway exerts anti-inflammatory effects by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation and inflammatory mediator production [1] [7].
  • Gα₁₂/₁₃ coupling: Activates Rho GTPase pathways, driving cytoskeletal reorganization and chemotaxis in immune cells, contributing to pro-inflammatory responses [1].
  • β-Arrestin interactions: Facilitate receptor internalization/desensitization and initiate G protein-independent signaling (e.g., ERK, c-Jun N-terminal kinase). β-arrestins also suppress NF-κB by interacting with inhibitor of nuclear factor kappa B alpha (IκBα) [1] [6].
  • Additional pathways: Modulates phosphoinositide 3-kinase/protein kinase B (PI3K/AKT), reactive oxygen species (ROS) production, and sodium-potassium-adenosine triphosphatase (Na⁺/K⁺-ATPase)/Src kinase signaling, influencing inflammation, calcium homeostasis, and mitochondrial function [1].

Table 1: Key GPR35 Signaling Pathways and Functional Consequences

Signaling PathwayKey EffectorsPrimary Cellular ConsequencesPathophysiological Relevance
Gαᵢ/o↓ cAMP, ↓ MAPK/ERKAnti-inflammatory cytokine suppressionResolution of inflammation
Gα₁₂/₁₃Rho GTPase, cytoskeletal changesImmune cell chemotaxisPro-inflammatory cell recruitment
β-ArrestinERK, JNK, IκBα interactionReceptor internalization, NF-κB suppressionAnti-inflammatory signaling, receptor desensitization
PI3K/AKTNF-κB activationPro-inflammatory gene transcriptionInflammation amplification
Na⁺/K⁺-ATPase/SrcERK activation, Ca²⁺ regulationCell migration, metabolic regulationTissue repair, nociception modulation

Pathophysiological Roles of GPR35

Inflammation and Inflammatory Bowel Disease

GPR35 exhibits a dual, context-dependent role in inflammation. In the gastrointestinal tract, it exerts predominantly anti-inflammatory effects. Activation on intestinal epithelial cells promotes mucosal repair by enhancing cell migration and restitution during injury. In macrophages, GPR35 activation by kynurenic acid reduces NLRP3 inflammasome assembly and interleukin-1 beta (IL-1β) secretion by suppressing mitochondrial ROS production [1] [5]. Conversely, GPR35 activation in neutrophils and mast cells facilitates chemotaxis toward inflammatory sites, representing a pro-inflammatory function. Genetic deletion of GPR35 exacerbates dextran sulfate sodium (DSS)-induced colitis in mice, characterized by increased mucosal damage, elevated tumor necrosis factor alpha (TNF-α), IL-1β, and IL-6 levels, and impaired healing. Agonists like pamoic acid or lodoxamide analogues ameliorate colitis in DSS models, reducing histological damage and pro-inflammatory cytokines in a GPR35-dependent manner [1] [2] [5].

Visceral Nociception and Pain

GPR35 is co-expressed with transient receptor potential ankyrin 1 (TRPA1), a key mediator of mechanical nociception, in colonic sensory neurons. Agonists like cromolyn and zaprinast activate GPR35, coupling primarily to Gαᵢ/o proteins. This inhibits TRPA1-mediated substance P release—a critical neuropeptide in pain signaling. Consequently, GPR35 activation attenuates nociceptor activation and prevents mechanosensitization in the colon. These effects are abolished in GPR35 knockout mice, confirming receptor dependence. This positions GPR35 agonism as a promising non-opioid analgesic strategy for abdominal pain in conditions like irritable bowel syndrome [3].

Metabolic and Other Disorders

Emerging evidence implicates GPR35 in metabolic regulation. Its high pancreatic expression suggests roles in insulin secretion or glucose homeostasis, supported by genetic associations with type 2 diabetes [1] [6]. In adipose tissue, GPR35 activation influences energy expenditure and inflammation, potentially impacting obesity. In cancer, GPR35 expression correlates with progression in gastrointestinal malignancies; the GPR35b isoform is upregulated in colon cancer lymph node metastases and associates with poor prognosis. However, conflicting data suggest tumor-suppressive roles in other contexts, indicating tissue-specific functions [1] [2] [7].

Table 2: Pathophysiological Roles of GPR35 in Disease

Disease ContextGPR35 FunctionKey MechanismsGenetic/Therapeutic Evidence
Inflammatory Bowel DiseaseEpithelial: Pro-repair↑ Cell migration, restitutionGPR35 SNPs linked to IBD; agonists reduce DSS-colitis severity
Immune cells: Anti-inflammatory↓ NLRP3 inflammasome, ↓ TNF-α/IL-6, ↓ ROSGpr35⁻/⁻ mice exhibit worsened colitis
Neutrophils/Mast cells: Pro-inflammatoryChemotaxis toward inflammation
Visceral PainAnalgesic↓ TRPA1-mediated substance P releaseAgonists inhibit colonic nociception in mice
Metabolic DisordersGlucose homeostasis?Unknown (pancreatic expression, T2D SNPs)GPR35 SNPs associated with T2D
Cancer (GI)Pro-tumorigenic?↑ Cell proliferation? (GPR35b isoform in metastases)High GPR35b in lymph nodes predicts poor colon cancer prognosis

GPR35 Agonism and Therapeutic Potential

Endogenous and Synthetic Agonists

Despite its orphan status, multiple endogenous and synthetic ligands activate GPR35:

  • Endogenous Agonists:
  • Kynurenic acid: A tryptophan metabolite with low micromolar potency at rodent GPR35 but weak (millimolar) activity at the human receptor, raising physiological relevance questions [1] [4] [7].
  • Tyrosine metabolites: 5,6-Dihydroxyindole-2-carboxylic acid (DHICA), gentisate, and 3-nitrotyrosine exhibit agonist activity (EC₅₀ ~24–70 μM) [4].
  • Lysophosphatidic acids (LPAs): 2-Acyl-LPA (e.g., 2-oleoyl-LPA) activates human GPR35 (EC₅₀ ~30–50 nM), though its specificity versus other LPA receptors is debated [7].
  • Synthetic Agonists:
  • Zaprinast: A phosphodiesterase inhibitor (human EC₅₀ ~1–10 μM; rat EC₅₀ ~0.16 μM). Widely used but lacks specificity [1] [3] [7].
  • Pamoic acid: High human potency (EC₅₀ ~5 nM) but weak rodent activity [1] [5] [7].
  • Lodoxamide/analogues: Antiallergic drugs; potent at human and rat GPR35 but weak in mice. New analogues (e.g., compound 4b) replace lodoxamide’s cyano group with trifluoromethyl, achieving equipotent activation of human, mouse, and rat GPR35 (EC₅₀ ~1–5 nM). This overcomes a major species-selectivity hurdle for preclinical studies [5].

Challenges in Agonist Development

A critical challenge is marked species-dependent pharmacology. Kynurenic acid is >100-fold more potent at rodent versus human GPR35. Pamoic acid is highly human-selective, while lodoxamide activates human and rat but not mouse receptors effectively. This complicates translation of rodent data to humans. Compound 4b represents a breakthrough with balanced, nanomolar potency across species [2] [5] [7]. Functional selectivity (biased agonism) is another complexity: Some ligands (e.g., DHICA analogues) activate G proteins without recruiting β-arrestin, leading to distinct downstream effects [1] [4].

Table 3: Select GPR35 Agonists and Pharmacological Properties

AgonistHuman EC₅₀Mouse EC₅₀Rat EC₅₀Key Features/Limitations
Kynurenic acid~152 μM~10 μM~6 μMLow human potency; endogenous
2-Oleoyl-LPA~30–50 nMNot reportedNot reportedPotent but lacks specificity versus other LPA receptors
Zaprinast~1–10 μMLow activity~0.16 μMNon-selective (PDE inhibitor)
Pamoic acid~5 nM~1–10 μM~1–100 μMHigh human potency; poor rodent activity
Lodoxamide~1 nM>10 μM~1 nMHigh human/rat potency; poor mouse activity
Compound 4b (CF₃ analogue)~1–3 nM~1–5 nM~1–5 nMEquipotent across species; oral efficacy in colitis models

Proof-of-Concept Therapeutic Studies

GPR35 agonism demonstrates efficacy in disease models:

  • Inflammatory Bowel Disease: Daily intraperitoneal pamoic acid (100 mg/kg) reduced colonic damage and TNF-α/IL-1β/IL-6 in DSS-colitis mice. Orally administered compound 4b (20 mg/kg) surpassed 5-aminosalicylic acid (200 mg/kg) in ameliorating colitis, highlighting therapeutic potential [5].
  • Visceral Pain: Cromolyn/zaprinast pretreatment inhibited TRPA1-mediated colonic nociception and contractions in mice via GPR35-dependent suppression of substance P release [3].
  • Metabolic Regulation: GPR35 activation in adipose tissue modulates energy homeostasis and inflammation, suggesting applications in obesity/diabetes, though robust preclinical data is lacking [1] [8].

These studies validate GPR35 as a tractable target but underscore the need for optimized agonists with favorable pharmacokinetics and balanced species activity for robust translational development.

Properties

Product Name

GPR35 agonist 2

IUPAC Name

4-[(E)-[2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid

Molecular Formula

C17H11FN2O3S

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C17H11FN2O3S/c18-12-3-1-2-4-13(12)19-17-20-15(21)14(24-17)9-10-5-7-11(8-6-10)16(22)23/h1-9H,(H,22,23)(H,19,20,21)/b14-9+

InChI Key

SYCKPHBALHXMIR-NTEUORMPSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)F

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/S2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.